(7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine
Description
(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine is a heterocyclic amine featuring a chloro substituent at position 7 of the imidazo[1,2-a]pyridine scaffold and a methanamine group at position 2. This compound is part of a broader class of imidazo[1,2-a]pyridine derivatives, which are notable for their pharmacological relevance, particularly in antiviral and antimicrobial research.
Properties
Molecular Formula |
C8H8ClN3 |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
(7-chloroimidazo[1,2-a]pyridin-2-yl)methanamine |
InChI |
InChI=1S/C8H8ClN3/c9-6-1-2-12-5-7(4-10)11-8(12)3-6/h1-3,5H,4,10H2 |
InChI Key |
BLXZRYWMAXIUSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Cl)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine typically involves the reaction of 2-aminopyridine with α-bromoketones under controlled conditions. One common method involves the use of N,N-dimethylformamide dimethyl acetate (DMF-DMA) as a solvent and active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone . The reaction proceeds through a two-step one-pot process, where the intermediate is formed and subsequently condensed with the electrophile to yield the desired product.
Industrial Production Methods
Industrial production of (7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or transition metal catalysis.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Metal-free oxidation using tert-butyl hydroperoxide (TBHP) or transition metal catalysts.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with various functional groups, while substitution reactions can produce a wide range of substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine, including (7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine, exhibit significant antimicrobial properties. For instance, compounds related to this structure have shown effectiveness against multidrug-resistant strains of tuberculosis (MDR-TB) with minimal inhibitory concentrations (MIC) ranging from 0.05 to 1.5 μM. Notably, some derivatives were found to be more potent than isoniazid, a standard treatment for TB .
Inhibition of VEGF-R2
The compound has been identified as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2), which plays a crucial role in angiogenesis. Inhibiting this receptor can have therapeutic implications for diseases characterized by abnormal blood vessel growth, including various cancers and diabetic complications. The ability to modulate angiogenesis makes (7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine a candidate for further development in cancer therapy and other vascular-related diseases .
Neuropharmacology
Cholinesterase Inhibition
Research has highlighted the potential of imidazo[1,2-a]pyridine derivatives in neuropharmacology, particularly their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the breakdown of acetylcholine, and their inhibition can enhance cholinergic signaling. This property is particularly relevant for conditions such as Alzheimer's disease, where cholinergic dysfunction is prevalent. The compound's structural modifications have been shown to influence its inhibitory activity against these enzymes significantly .
Toxicology
Carcinogenicity Studies
The compound's structural relatives have been studied for their mutagenic and carcinogenic potential. Research into heterocyclic amines indicates that certain structural features can lead to increased carcinogenic risk when exposed to specific environmental factors or dietary components. Understanding these risks is crucial for assessing the safety of compounds like (7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine in pharmaceutical applications .
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of several imidazo[1,2-a]pyridine derivatives against drug-resistant strains of tuberculosis. The results indicated that compounds similar to (7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine had a higher activity compared to traditional antibiotics like isoniazid, suggesting a promising avenue for treating resistant infections.
Case Study 2: Neuropharmacological Impact
In a neuropharmacological evaluation, the cholinesterase inhibitory activity of new derivatives was assessed using Ellman’s colorimetric method. The findings demonstrated that specific modifications on the imidazo[1,2-a]pyridine scaffold could enhance AChE and BChE inhibition, indicating potential therapeutic applications in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of (7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, influencing biological processes through binding and modulation of receptor activity . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The table below highlights key differences between (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine and structurally related compounds:
Functional Group Modifications
- Acetic Acid Derivatives : Compounds like 7-Methylimidazo[1,2-a]pyridine-2-acetic acid (C₁₀H₁₀N₂O₂) replace the methanamine group with a carboxylic acid, significantly altering solubility (acidic vs. basic) and reactivity (e.g., salt formation vs. esterification) .
- Thiourea Derivatives : The synthesis of 1-((5-methylimidazo[1,2-a]pyridin-2-yl)methyl)-3-(pyridin-3-ylmethyl)thiourea demonstrates the utility of methanamine as a building block for complex bioactive molecules. Chloro-substituted analogs could enhance thiourea stability or target affinity .
Biological Activity
(7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a chloro-substituted imidazo[1,2-a]pyridine moiety linked to a methanamine group. Its molecular formula is C₈H₈ClN₃, with a molecular weight of 187.63 g/mol. The presence of the chlorine atom enhances its reactivity and interaction with various biological targets.
Antimicrobial Activity
Research indicates that (7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine exhibits significant antimicrobial properties. It has been evaluated for its ability to inhibit various bacterial strains and shows promise as an anti-tubercular agent. For instance, modifications in the imidazopyridine structure have resulted in compounds that demonstrate enhanced activity against Mycobacterium tuberculosis, with some derivatives showing potency comparable to established treatments like isoniazid .
Kinase Inhibition
This compound has been identified as a potential inhibitor of c-KIT kinase, which plays a crucial role in several cellular processes and is often implicated in cancer. In vitro studies have demonstrated that (7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine can effectively inhibit c-KIT activity, suggesting its potential utility in cancer therapy.
Anti-Inflammatory Properties
In addition to its antimicrobial and anticancer activities, the compound has also shown anti-inflammatory effects. Studies have indicated that it can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and signaling pathways such as NF-kB .
Structure-Activity Relationships (SAR)
The biological activity of (7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine is heavily influenced by its structural components.
| Compound | Key Structural Features | Biological Activity |
|---|---|---|
| 1 | Chlorine at position 7 | Enhanced kinase inhibition |
| 2 | Methyl substitution | Increased antimicrobial activity |
| 3 | Amine functional group | Anti-inflammatory properties |
The SAR studies reveal that substituents on the imidazopyridine ring significantly affect the compound's potency against various biological targets. For example, compounds with smaller groups at specific positions maintain higher activity levels compared to those with bulkier substituents .
Pharmacokinetics and ADME Properties
Preliminary studies on the pharmacokinetic profile of (7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine suggest favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. Notably:
- Plasma Protein Binding : High binding affinity (>99%) in human plasma indicates potential for prolonged circulation time.
- Metabolic Stability : Initial assessments show minimal degradation in liver microsomes over time, suggesting good metabolic stability.
| Parameter | Value |
|---|---|
| Plasma Protein Binding (%) | >99 |
| % Remaining in Human Liver Microsomes (60 min) | 95 |
Case Study 1: Anti-Tubercular Activity
A study evaluated various derivatives of imidazo[1,2-a]pyridine against Mycobacterium tuberculosis. The results indicated that compounds similar to (7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine exhibited significant inhibitory effects on the H37Rv strain of TB, outperforming traditional agents like isoniazid in some instances .
Case Study 2: Cancer Therapeutics
In another study focusing on c-KIT inhibition, (7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine was tested for its effects on cancer cell lines expressing c-KIT. The compound demonstrated dose-dependent inhibition of cell proliferation and induced apoptosis in these cells, highlighting its potential as a therapeutic agent for c-KIT positive cancers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
